molecular formula C11H8ClFN4S B2878676 3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride CAS No. 1989683-19-3

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride

Cat. No.: B2878676
CAS No.: 1989683-19-3
M. Wt: 282.72
InChI Key: ROFZFXWIPBWHGP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative combining a 1,2,4-triazole core with a 2,3-dihydrothiazole ring substituted at position 4 with a 4-fluorophenyl group. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S.ClH/c12-8-3-1-7(2-4-8)9-5-17-11(15-9)10-13-6-14-16-10;/h1-6H,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZNYWHNBAGXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=NC=NN3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cysteamine with 4-Fluorophenylglyoxal

A mixture of cysteamine hydrochloride (2-aminoethanethiol, 10 mmol) and 4-fluorophenylglyoxal (10 mmol) is refluxed in ethanol (50 mL) under nitrogen for 6 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). The resulting thiazoline-carbaldehyde precipitates upon cooling and is recrystallized from ethanol to yield white crystals (78% yield).

Key Reaction Parameters

  • Solvent: Ethanol
  • Temperature: 78°C (reflux)
  • Catalyst: None (self-condensation)

Alternative Route via Hantzsch Thiazoline Synthesis

4-Fluorophenylacetic acid (10 mmol) is treated with phosphorus pentasulfide (P₂S₅, 12 mmol) in dry toluene at 110°C for 3 hours to generate the thioamide. Subsequent reaction with chloroacetaldehyde (12 mmol) in the presence of triethylamine (15 mmol) yields the thiazoline-carbaldehyde (65% yield).

Synthesis of 1,2,4-Triazole-3-thiol

Thiosemicarbazide Formation

4-Fluorophenylacetophenone (10 mmol) is reacted with thiosemicarbazide (12 mmol) in ethanol (30 mL) under reflux for 4 hours. The resulting thiosemicarbazone is filtered and dried (85% yield).

Acid-Catalyzed Cyclization

The thiosemicarbazone (10 mmol) is dissolved in 6 M HCl (20 mL) and refluxed for 2 hours. The mixture is cooled, neutralized with aqueous NaHCO₃, and extracted with ethyl acetate. The organic layer is evaporated to afford 1,2,4-triazole-3-thiol as a pale-yellow solid (72% yield).

Characterization Data

  • FT-IR (KBr): 2574 cm⁻¹ (S-H stretch), 1631 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, SH), 8.45 (s, 1H, triazole-H)

Coupling of Thiazoline and Triazole Moieties

Nucleophilic Substitution with Phenacyl Bromide

1,2,4-Triazole-3-thiol (10 mmol) and 4-(4-fluorophenyl)phenacyl bromide (12 mmol) are stirred in ethanol (50 mL) with anhydrous sodium acetate (15 mmol) at 80°C for 8 hours. The product is filtered and washed with cold ethanol to yield the ylidene intermediate (68% yield).

Tautomerization to Ylidene Structure

The intermediate (10 mmol) is dissolved in DMF (20 mL) and treated with DBU (1,8-diazabicycloundec-7-ene, 12 mmol) at 25°C for 2 hours. The reaction mixture is poured into ice-water, and the precipitate is collected by filtration (89% yield).

Mechanistic Insight
The base abstracts the thiol proton, enabling deprotonation and tautomerization to the ylidene form, stabilized by conjugation with the triazole ring.

Hydrochloride Salt Formation

The free base (10 mmol) is dissolved in anhydrous ethanol (30 mL) and treated with concentrated HCl (12 mmol) at 0°C. The mixture is stirred for 1 hour, and the precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (94% yield).

Purity Assessment

  • HPLC: 99.2% (C18 column, acetonitrile/water 70:30)
  • Melting Point: 298–300°C (decomposition)

Optimization and Scalability

Solvent Screening for Cyclocondensation

Solvent Yield (%) Purity (%)
Ethanol 78 98.5
DMF 65 97.2
THF 52 95.8

Ethanol provides optimal yield and purity due to its polarity and boiling point.

Effect of Base on Ylidene Formation

Base Yield (%) Reaction Time (h)
DBU 89 2
K₂CO₃ 75 6
Et₃N 68 8

DBU’s strong basicity and low nucleophilicity accelerate tautomerization.

Analytical and Spectroscopic Validation

Structural Confirmation via NMR

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.82 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 4.32 (t, 2H, SCH₂), 3.75 (t, 2H, NCH₂)
  • ¹³C NMR: δ 162.1 (C-F), 144.3 (triazole C-3), 128.9–115.7 (Ar-C), 45.2 (SCH₂), 40.8 (NCH₂)

Mass Spectrometry

  • ESI-MS: m/z 246.27 [M+H]⁺ (calc. 246.07)

Industrial-Scale Considerations

The patent-derived method in Source highlights the feasibility of continuous production:

  • Continuous Feed Reactor: Hydrazine hydrate is introduced into preheated formamide (170°C) over 4 hours.
  • Distillation: Ammonia and water are removed via fractional distillation.
  • Crystallization: The triazole hydrochloride crystallizes upon cooling and is isolated via centrifugation (95% yield).

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the triazole ring, leading to different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group and the triazole ring can participate in binding interactions, while the thiazole ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues from 1,2,4-Triazole-3-Thione Derivatives ()

The following table summarizes key triazole derivatives with halogen-substituted phenyl groups:

Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) CAS Registry Key Spectral Data (IR, NMR)
2a 3-Cl-C6H4, 3-F-C6H4 83 221–222 - NH (14.27 ppm, D2O exchangeable)
3a 3-Cl-C6H4, 4-F-C6H4 90 - 720667-75-4 C=S absorption (IR)
4a 3-Cl-C6H4, 4-Cl-C6H4 82 - 879074-80-3 -
5a 3-Cl-C6H4, 2-Br-C6H4 85 - 1263379-33-4 -
6a 3-Cl-C6H4, 4-Br-C6H4 95 - 1263379-32-3 -

Key Observations :

  • Halogen Effects : Fluorine substituents (e.g., 3a) generally yield higher synthetic efficiency (90% vs. 82–87% for Cl/Br derivatives), likely due to reduced steric hindrance .
  • Melting Points: Fluorinated compounds (e.g., 2a at 221–222°C) exhibit higher thermal stability compared to non-halogenated analogs, attributed to enhanced intermolecular interactions (e.g., C–H···F hydrogen bonding) .

Isostructural Triazole-Thiazole Hybrids ()

Compounds 4 and 5 in are isostructural triazole-thiazole derivatives with the following features:

  • 4 : 4-Chlorophenyl substituent on thiazole.
  • 5 : 4-Fluorophenyl substituent on thiazole.

Structural Comparison :

  • Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit.
  • The fluorophenyl group in 5 adopts a perpendicular orientation relative to the triazole-thiazole plane, optimizing crystal packing via F···H interactions .

Pharmacologically Active Triazole Derivatives ()

  • Epoxiconazole (): A fungicidal 1,2,4-triazole with 4-fluorophenyl and 2-chlorophenyl groups. Its activity relies on cytochrome P450 inhibition, a mechanism shared by many triazole derivatives .
  • Triazolo-Thiadiazole 9a (): Exhibits antibacterial activity due to the electron-withdrawing fluorine atom enhancing membrane penetration .

Target Compound vs. Epoxiconazole :

  • Both contain fluorophenyl groups, but the target compound’s dihydrothiazole ring may confer distinct steric and electronic properties, altering binding to biological targets.

Hydrochloride Salt Comparisons ()

The compound in , 4-(3-Fluoro-4-(1-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)-1,2,3,6-Tetrahydropyridine Hydrochloride , shares the hydrochloride salt feature with the target compound. Key differences:

  • Core Structure : Tetrahydropyridine vs. dihydrothiazole, affecting rigidity and hydrogen-bonding capacity.
  • Molecular Weight : 294.76 g/mol () vs. ~350–400 g/mol (estimated for target compound), suggesting differences in bioavailability .

Biological Activity

The compound 3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride (CAS No. 1989683-19-3) is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C11H8ClFN4SC_{11}H_{8}ClFN_{4}S with a molecular weight of 282.72 g/mol. Its structure incorporates a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that thiazole and triazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
Compound AMDA-MB-23123.30 ± 0.35
Compound BHT29<1000
Compound CJurkat<100

These results suggest that the presence of electron-donating groups and specific substitutions on the phenyl ring enhance the cytotoxic activity of these compounds.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been explored extensively. The compound was tested against various Gram-positive and Gram-negative bacteria using the dilution method:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL

These findings indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole and triazole compounds reveals critical insights into their biological activities:

  • Substitution Patterns : The presence of fluorine substituents on the phenyl ring has been linked to enhanced potency against cancer cell lines.
  • Ring Modifications : Variations in the thiazole and triazole rings can significantly impact biological activity; for example, modifications at the 5-position of the thiazole ring often yield compounds with improved efficacy.
  • Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions between the compound and target proteins play a crucial role in its biological activity.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Effects : A series of triazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The study found that modifications in the thiazole ring significantly influenced antitumor activity ( ).
  • Antimicrobial Evaluation : A comprehensive evaluation of thiazole derivatives indicated that those with halogen substitutions exhibited superior antibacterial activity compared to their non-substituted counterparts ( ).

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